Boron triiodide

Description

Properties

IUPAC Name |

triiodoborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BI3/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEKEHSRPZAOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BI3 | |

| Record name | boron iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065519 | |

| Record name | Borane, triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pink crystals that react with water; [MSDSonline] | |

| Record name | Boron triiodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13517-10-7 | |

| Record name | Boron triiodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13517-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Borane, triiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013517107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borane, triiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borane, triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Boron triiodide molecular geometry and bonding

An In-depth Technical Guide to the Molecular Geometry and Bonding of Boron Triiodide

This technical guide provides a comprehensive overview of the molecular structure, bonding, and key chemical properties of this compound (BI₃). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize boron compounds in their work. This document details the theoretical basis for BI₃'s geometry, summarizes its structural and spectroscopic data, and provides relevant experimental protocols.

Molecular Geometry and Bonding

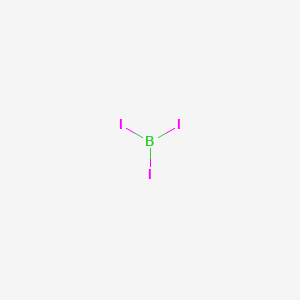

This compound is a chemical compound with the formula BI₃.[1] At room temperature, it exists as a crystalline solid.[2] The geometry and bonding of the molecule are fundamental to understanding its reactivity, particularly its potent Lewis acidity.

VSEPR Theory and Molecular Shape

The molecular geometry of this compound can be accurately predicted using Valence Shell Electron Pair Repulsion (VSEPR) theory. The central boron atom has three valence electrons, and each of the three iodine atoms contributes seven valence electrons, for a total of 24 valence electrons in the molecule.

The Lewis structure shows a central boron atom single-bonded to three iodine atoms. The boron atom does not have any lone pairs of electrons. According to VSEPR theory, the three regions of electron density (the three B-I single bonds) will arrange themselves to be as far apart as possible to minimize repulsion. This results in a trigonal planar electron-pair geometry and molecular geometry.[1] The ideal bond angle in this arrangement is 120°.[3]

Caption: VSEPR theory workflow for predicting BI₃ geometry.

Hybridization and Bonding

The bonding in this compound is best described using the concept of orbital hybridization. The central boron atom undergoes sp² hybridization .[3]

In its ground state, boron's electron configuration is 1s²2s²2p¹. To form three equivalent B-I bonds, one of the 2s electrons is promoted to an empty 2p orbital. The one 2s orbital and two 2p orbitals then mix to form three degenerate sp² hybrid orbitals. These sp² orbitals arrange themselves in a trigonal planar geometry. Each of these orbitals overlaps with a p orbital from an iodine atom to form three strong sigma (σ) bonds. The remaining unhybridized p orbital on the boron atom is perpendicular to the molecular plane.

Caption: Orbital hybridization of boron for bonding in BI₃.

Quantitative Data Summary

The structural parameters of this compound have been determined through various experimental techniques, including X-ray diffraction. Key quantitative data are summarized below.

| Parameter | Value | Reference(s) |

| Molecular Geometry | Trigonal Planar | [1][2] |

| I-B-I Bond Angle | 120° | [3] |

| B-I Bond Length | ~211.2 pm | [3] |

| Mean B-I Bond Energy | ~307.1 kJ/mol | [3] |

| Crystal Structure | Hexagonal | [1] |

| Space Group | P6₃/m | [1][3] |

| Lattice Constants | a = 699.09 pm, c = 736.42 pm | [1] |

| Dipole Moment | 0 D | [1] |

Lewis Acidity

This compound is a powerful Lewis acid, a characteristic that dictates much of its chemical reactivity.[3] The Lewis acidity of boron trihalides follows the trend BI₃ > BBr₃ > BCl₃ > BF₃.[3] This order is contrary to what would be expected based on the electronegativity of the halogens.

The enhanced acidity of BI₃ is attributed to the weaker π-bonding (back-bonding) between the empty p-orbital on the boron atom and the lone pair p-orbitals of the much larger, more diffuse iodine atoms.[3] This inefficient overlap results in a greater electron deficiency at the boron center, making it a stronger electron-pair acceptor. Consequently, BI₃ readily forms stable adducts with a wide variety of Lewis bases, such as amines, ethers, and phosphines.[3]

Spectroscopic Properties

Spectroscopic analysis is crucial for confirming the synthesis and structural integrity of BI₃.

Vibrational Spectroscopy (IR and Raman)

Infrared and Raman spectroscopy are used to probe the vibrational modes of the molecule. The observed spectra for BI₃ are consistent with its D₃h symmetry (planar configuration).[4][5] The fundamental vibrational frequencies are presented in the table below.

| Vibrational Mode | Symmetry | IR Frequency (Gas Phase, cm⁻¹) | Raman Frequency (Approx., cm⁻¹) | Description |

| ν₁ | A₁' | Inactive | ~190 | Symmetric B-I Stretch |

| ν₂ | A₂" | ~360 | Inactive | Out-of-plane Bend |

| ν₃ | E' | ~690 | ~400-500 | Asymmetric B-I Stretch |

| ν₄ | E' | ~100 | ~100 | In-plane Bend |

Data compiled from references[3][4][5]. Note that frequencies can shift depending on the phase (gas, liquid, solid).

Nuclear Magnetic Resonance (¹¹B NMR)

¹¹B NMR spectroscopy is a key tool for characterizing boron compounds. For this compound, the spectrum typically shows a peak in the region of δ 60–70 ppm, which is characteristic of a three-coordinate, trigonal planar boron center.[3]

Experimental Protocols

Caution: this compound is highly sensitive to moisture and air and reacts violently with water.[1] All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of an alkali metal borohydride with elemental iodine.[1][6]

Reaction: 3 LiBH₄ + 8 I₂ → 3 LiI + 3 BI₃ + 4 H₂ + 4 HI[1]

Methodology:

-

Apparatus Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a bubbler or trap to manage the evolving H₂ and HI gases. The entire apparatus must be thoroughly flame-dried under vacuum and backfilled with an inert gas.

-

Reagents: Lithium borohydride (LiBH₄) is suspended in a dry, inert solvent such as hexane.[6]

-

Reaction: A solution of iodine (I₂) in the same dry solvent is added dropwise to the stirred suspension of LiBH₄ at room temperature. The reaction is exothermic and will produce gas.

-

Reflux: After the addition is complete, the reaction mixture is gently refluxed to drive the reaction to completion.[6] Reaction progress can be monitored by the disappearance of the purple iodine color.

-

Workup and Purification:

-

The reaction mixture is cooled, and the solid byproducts (e.g., LiI) are removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude BI₃ product is purified by vacuum sublimation (typically at 50–100°C), which yields colorless crystals of pure this compound.[3]

-

Spectroscopic Characterization (FT-IR)

Methodology:

-

Sample Preparation: Due to its high reactivity, the BI₃ sample must be prepared in an inert atmosphere glovebox.

-

Solid-State Analysis: A small amount of the crystalline BI₃ is mixed with dry potassium bromide (KBr) powder. The mixture is ground to a fine powder and pressed into a transparent pellet using a hydraulic press.

-

Solution-State Analysis: A solution of BI₃ can be prepared in a dry, IR-transparent, non-polar solvent like carbon disulfide (CS₂).[4][5] This solution must be handled in a sealed IR cell suitable for air-sensitive samples.

-

Data Acquisition: The sample (pellet or cell) is placed in the spectrometer. A background spectrum of the pure KBr pellet or the solvent-filled cell is collected first. The sample spectrum is then recorded, and the background is automatically subtracted by the instrument software to yield the infrared absorption spectrum of BI₃.[4][5]

References

Unveiling the Structure of Solid Boron Triiodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of solid boron triiodide (BI₃), a significant Lewis acid with applications in organic synthesis. This document delves into its crystallographic parameters, the experimental methodologies employed for its structural determination, and the relationship between its molecular geometry and solid-state packing.

Crystallographic Data of this compound

Solid this compound crystallizes in a hexagonal system, a structural characteristic it shares with boron trichloride (BCl₃).[1][2] The planar trigonal geometry of the individual BI₃ molecules is a defining feature that dictates the overall crystal packing.[3][4] Below is a summary of the key crystallographic data.

| Parameter | Value | Reference |

| Crystal System | Hexagonal | [1][3][5] |

| Space Group | P6₃/m | [1][2][3][6] |

| Lattice Parameter (a) | 6.9909(2) Å - 7.00(1) Å | [1][3][5][6] |

| Lattice Parameter (c) | 7.3642(3) Å - 7.46(2) Å | [1][3][5][6] |

| B-I Bond Length | 2.10(4) Å - 2.112(8) Å | [1] |

| Molecules per Unit Cell (Z) | 2 | [1][5][6] |

| Molecular Geometry | Trigonal Planar | [3][4] |

Under extremely high pressures, this compound undergoes a phase transition, becoming metallic at approximately 23 GPa and superconducting above roughly 27 GPa.[1][3]

Experimental Determination of Crystal Structure

The crystallographic data for this compound has been primarily determined using X-ray powder diffraction techniques.[1][5] The following sections outline the typical experimental protocols for the synthesis of a suitable sample and its subsequent analysis.

Synthesis of Microcrystalline this compound

A common method for preparing a microcrystalline powder of this compound suitable for X-ray diffraction analysis involves the reaction of sodium borohydride (NaBH₄) with iodine (I₂).[1][2]

Protocol:

-

Reaction: Sodium borohydride is reacted with iodine.

-

Sublimation: The initial reaction product is purified via sublimation to yield microcrystalline this compound.

-

Sample Handling: Due to its sensitivity to temperature, air, and light, the resulting powder must be handled under controlled conditions.[1][2]

Another preparative route involves the direct reaction of boron with iodine at elevated temperatures (209.5 °C).[3]

X-ray Powder Diffraction Analysis

The determination of the crystal structure is achieved through the analysis of the diffraction pattern produced when X-rays interact with the crystalline sample.

Protocol:

-

Sample Preparation: The temperature-, air-, and light-sensitive this compound powder is carefully loaded into a capillary tube. For some measurements, the sample is collected at low temperatures, such as -73°C.[1][2]

-

Data Collection: An X-ray powder diagram is collected using a diffractometer.

-

Structure Refinement: The resulting diffraction pattern is analyzed using techniques such as Rietveld refinement to determine the crystal system, space group, and atomic positions.[1][2]

Structural Visualization

The following diagrams illustrate the experimental workflow for determining the crystal structure of this compound and the hierarchical relationship from its molecular geometry to its crystal structure.

References

An In-depth Technical Guide to the Lewis Acidity of Boron Triiodide Compared to Other Boron Halides

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive analysis of the Lewis acidity of boron trihalides (BX₃, where X = F, Cl, Br, I), with a particular focus on the unexpectedly high acidity of boron triiodide. It delves into the theoretical underpinnings of this phenomenon, supported by quantitative experimental and computational data. Detailed experimental protocols for assessing Lewis acidity are also provided.

Introduction: The Anomaly of Boron Trihalide Lewis Acidity

Trivalent boron compounds are archetypal Lewis acids, widely utilized in organic synthesis as catalysts and reagents. A Lewis acid is defined as an electron-pair acceptor. Intuitively, one might predict the Lewis acidity of boron trihalides to follow the trend BF₃ > BCl₃ > BBr₃ > BI₃, based on the increasing electronegativity of the halogen substituents. The highly electronegative fluorine atoms in boron trifluoride (BF₃) are expected to withdraw the most electron density from the boron center, rendering it the most electron-deficient and thus the strongest Lewis acid.

However, extensive experimental evidence unequivocally demonstrates the opposite trend: the Lewis acidity of boron trihalides increases as the halogen gets heavier, with this compound (BI₃) being the strongest Lewis acid in the series.[1][2][3] This reversal of the expected order has been a subject of considerable academic discussion, and its explanation lies in a combination of electronic and steric factors, primarily the concepts of π-backbonding and reorganization energy.

Theoretical Framework

The Role of π-Backbonding

The traditional explanation for the observed trend in Lewis acidity involves the concept of pπ-pπ back-bonding.[2][3][4] In the planar BX₃ molecule, the boron atom is sp² hybridized, leaving a vacant 2p orbital perpendicular to the molecular plane. The halogen atoms, on the other hand, have filled p orbitals. These filled halogen p orbitals can overlap with the empty boron p orbital, donating electron density back to the boron atom. This interaction has π symmetry and is referred to as back-bonding.

The extent of this back-bonding is critically dependent on the overlap between the interacting orbitals.[4][5] In BF₃, the overlap between the boron 2p orbital and the fluorine 2p orbital is highly effective due to their similar size and energy.[4][6] This efficient back-donation of electron density significantly reduces the electron deficiency of the boron center in BF₃, thereby decreasing its Lewis acidity.[7] As we move down the halogen group to chlorine, bromine, and iodine, the p orbitals of the halogens become larger and more diffuse (3p for Cl, 4p for Br, 5p for I). This results in progressively poorer orbital overlap with the boron 2p orbital.[7][8] Consequently, the extent of π-backbonding decreases, leaving the boron atom in BI₃ the most electron-deficient and thus the most potent Lewis acid in the series.[8][9]

Caption: Orbital overlap efficiency in BF₃ vs. BI₃.

Reorganization Energy

A more refined explanation considers the energy required to change the geometry of the boron trihalide from its planar ground state to the pyramidal geometry it adopts upon forming an adduct with a Lewis base.[6][10] This energy is known as the reorganization or pyramidalization energy.

When a Lewis base attacks the boron center, the hybridization of the boron atom changes from sp² to sp³, and the molecule transitions from a trigonal planar to a pyramidal geometry. This geometric change disrupts the pπ-pπ back-bonding. The stronger the initial π-bond, the greater the energy penalty for this reorganization.

In BF₃, the strong pπ-pπ back-bonding provides significant stability to the planar structure. Therefore, a considerable amount of energy is required to break this π-interaction and pyramidalize the molecule, making the overall process of adduct formation less favorable.[11] In contrast, the B-I π-bond in BI₃ is very weak, so the energy penalty for reorganization is much lower.[12] This lower reorganization energy for BI₃ contributes significantly to its stronger Lewis acidity, as less energy is expended in preparing the Lewis acid for binding.[12]

Caption: The two-step process of Lewis adduct formation.

Quantitative Data

The Lewis acidity of boron trihalides has been quantified through various experimental and computational methods. The data consistently supports the trend BF₃ < BCl₃ < BBr₃ < BI₃.

Enthalpies of Adduct Formation

Calorimetric measurements of the enthalpy of formation (ΔHf) for adducts with various Lewis bases provide a direct thermodynamic measure of Lewis acid strength. A more negative ΔHf indicates a stronger interaction.

| Lewis Acid | Lewis Base | -ΔHf (kcal/mol) |

| BF₃ | Pyridine | 34.9 |

| BCl₃ | Pyridine | 41.1 |

| BBr₃ | Pyridine | 42.6 |

| BF₃ | Trimethylamine | 27.0 |

| BCl₃ | Trimethylamine | 32.5 |

| BBr₃ | Trimethylamine | 34.2 |

Data compiled from various sources. Note that exact values may vary slightly depending on the experimental conditions (e.g., solvent).

Gutmann-Beckett Acceptor Numbers

The Gutmann-Beckett method provides a convenient scale of Lewis acidity based on the change in the ³¹P NMR chemical shift of triethylphosphine oxide (Et₃PO) upon interaction with a Lewis acid.[13] A higher Acceptor Number (AN) corresponds to a stronger Lewis acid.

| Lewis Acid | Solvent | Acceptor Number (AN) |

| BF₃ | CH₂Cl₂ | 89[13][14] |

| BCl₃ | CH₂Cl₂ | ~106[14] |

| BBr₃ | CH₂Cl₂ | ~110[14] |

| BI₃ | CH₂Cl₂ | 115[13][14] |

Note: The AN for BCl₃ and BBr₃ are often estimated to be higher than the original scale's maximum of 100, which was defined by SbCl₅.[14]

Computational Data

Density Functional Theory (DFT) and other high-level computational methods have been employed to calculate properties that correlate with Lewis acidity.

| Property | BF₃ | BCl₃ | BBr₃ | BI₃ |

| Reorganization Energy (kcal/mol) | ~11.5 | ~8.0 | ~7.0 | ~6.0 |

| B-X Bond Dissociation Energy (kcal/mol) | 153 | 106 | 88 | 67 |

| Calculated Electron Affinity (eV) | -0.605 | 0.046 | 0.375 | 0.934 |

Values are representative and sourced from computational studies. They illustrate the trend rather than being absolute experimental values.[1]

Experimental Protocols

Determination of Lewis Acidity via the Gutmann-Beckett Method

This protocol outlines a generalized procedure for determining the Acceptor Number of a boron trihalide using ³¹P NMR spectroscopy.

Materials:

-

Lewis acid sample (e.g., BI₃)

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, weakly Lewis acidic deuterated solvent (e.g., CD₂Cl₂, C₆D₆)

-

NMR tubes and standard laboratory glassware, dried in an oven

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Solvent and Reagent Preparation: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of boron trihalides. The solvent must be rigorously dried and degassed.

-

Stock Solution Preparation: Prepare a stock solution of Et₃PO in the chosen deuterated solvent at a known concentration (e.g., 0.05 M).

-

Sample Preparation:

-

In an NMR tube, add a precise volume of the Et₃PO stock solution.

-

In a separate vial inside the glovebox, accurately weigh a sample of the Lewis acid and dissolve it in a known volume of the deuterated solvent to create a solution of known concentration (e.g., 0.05 M).

-

Transfer a precise volume of the Lewis acid solution to the NMR tube containing the Et₃PO solution to achieve a 1:1 molar ratio.

-

-

NMR Analysis:

-

Acquire a ³¹P NMR spectrum of the final solution. An external reference, such as 85% H₃PO₄, should be used.

-

Record the chemical shift (δsample) of the Et₃PO-Lewis acid adduct.

-

-

Calculation of Acceptor Number (AN):

-

The AN is calculated using the formula: AN = 2.21 × (δsample − 41.0), where 41.0 ppm is the chemical shift of Et₃PO in hexane, a non-coordinating solvent.[13]

-

Caption: Experimental workflow for determining Acceptor Numbers.

Implications for Researchers and Drug Development

The strong and tunable Lewis acidity of boron trihalides, particularly the potent acidity of BBr₃ and BI₃, makes them valuable reagents in various applications:

-

Catalysis: They are effective catalysts for a range of reactions, including Friedel-Crafts alkylations and acylations, aldol reactions, and Diels-Alder reactions. The choice of halide allows for fine-tuning of the catalytic activity.

-

Frustrated Lewis Pairs (FLPs): The combination of a sterically hindered strong Lewis acid like a borane with a bulky Lewis base creates a "frustrated" pair that cannot form a classical adduct.[15] These FLPs are capable of activating small molecules like H₂, CO₂, and olefins, opening avenues for metal-free hydrogenation and other transformations.[15][16] The high acidity of BI₃ makes it an interesting candidate for developing novel FLP systems.

-

Drug Development: In medicinal chemistry, boronic acids are an important class of compounds. Understanding the factors that govern the Lewis acidity of the boron center is crucial for designing molecules with specific binding affinities for biological targets, such as enzyme active sites. While boron trihalides themselves are too reactive for direct therapeutic use, the principles governing their acidity inform the design of more complex boron-containing pharmacophores.

Conclusion

The Lewis acidity of boron trihalides presents a classic case where intuitive predictions based solely on electronegativity fail. The established order, BF₃ < BCl₃ < BBr₃ < BI₃, is a consequence of the interplay between π-backbonding and reorganization energy. This compound, possessing the weakest B-I π-bond and the lowest reorganization energy, stands as the strongest Lewis acid in the series. This understanding, supported by robust quantitative data, allows researchers to rationally select and utilize these powerful reagents in catalysis, materials science, and the design of novel chemical entities.

References

- 1. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 2. The order of acidic strenght boron trihalides is: [allen.in]

- 3. The order of acidic strength of boron trihalides is class 12 chemistry CBSE [vedantu.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. youtube.com [youtube.com]

- 6. Electrostatics Explains the Reverse Lewis Acidity of BH3 and Boron Trihalides: Infrared Intensities and a Relative Energy Gradient (REG) Analysis of IQA Energies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. echemi.com [echemi.com]

- 9. quora.com [quora.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]

- 16. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

Synthesis of High-Purity Boron Triiodide: A Technical Guide for Researchers

An in-depth guide to the synthesis, purification, and handling of high-purity boron triiodide (BI₃) for research applications. This document provides detailed experimental protocols, a comparative analysis of synthetic methods, and key safety considerations.

This compound (BI₃) is a powerful Lewis acid and a versatile reagent in both organic and inorganic chemistry.[1] Its utility in the cleavage of ethers, as a precursor for boron-containing materials, and in the synthesis of other organoboron compounds makes it a valuable tool for researchers.[1] However, its reactivity and sensitivity to moisture necessitate careful handling and specific synthetic and purification techniques to obtain high-purity material suitable for demanding research applications. This guide details established methods for the synthesis and purification of this compound.

Synthetic Methodologies

Several methods have been developed for the synthesis of this compound, each with its own advantages and disadvantages in terms of yield, purity, and reaction conditions. The most common methods employed in a research setting are the direct reaction of boron with iodine and the reaction of an alkali metal borohydride with iodine.

Quantitative Comparison of Synthesis Methods

| Synthesis Method | Reactants | Typical Yield (%) | Purity (%) | Key Conditions | Advantages | Disadvantages |

| Direct Reaction of Elements | Boron (B), Iodine (I₂) | ~60 | >99 (after purification) | 209.5 °C | High purity achievable | High temperature required |

| Alkali Metal Borohydride Reaction | NaBH₄, I₂ | 20–40 | Variable | Molten iodine | Milder conditions than direct reaction | Vigorous reaction, potential for product loss |

| Alkali Metal Borohydride in Solvent | KBH₄, I₂ in cyclohexane | Not specified | ~93 | 60 °C, 1.5 h | Good purity, one-pot synthesis | Byproducts require removal |

| Halide Exchange | BCl₃, HI | Not specified | Not specified | High temperature | Utilizes common starting materials | Requires handling of corrosive gases |

Experimental Protocols

Safety Note: this compound is highly sensitive to moisture and air, reacting to form boric acid and hydroiodic acid.[2] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times.

Method 1: Synthesis from Potassium Borohydride and Iodine

This method describes the in situ generation of this compound, which can be adapted for isolation or used directly for subsequent reactions.

Materials:

-

Potassium borohydride (KBH₄)

-

Iodine (I₂)

-

Anhydrous cyclohexane

Procedure:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium borohydride.

-

Add molecular iodine and anhydrous cyclohexane to the flask.

-

Seal the flask and heat the mixture to 60 °C in a silicone oil bath with vigorous stirring (e.g., 700 RPM) for 1.5 hours. The disappearance of the purple color of iodine indicates the formation of this compound.[1]

-

Allow the reaction flask to cool to room temperature. The resulting mixture contains this compound and can be used for further reactions or subjected to purification.

Method 2: Synthesis from Elemental Boron and Iodine

This method is a direct and effective way to produce high-purity this compound.

Materials:

-

Amorphous boron powder

-

Iodine (I₂)

Procedure:

-

In a sealed reaction vessel under an inert atmosphere, combine amorphous boron powder and iodine.

-

Heat the vessel to 209.5 °C.[2]

-

Maintain this temperature to allow the reaction to proceed to completion.

-

After cooling, the crude this compound can be purified by sublimation or distillation.

Purification of this compound

Due to the nature of the starting materials and potential side reactions, the synthesized this compound often requires purification. The most effective methods are sublimation and distillation, which take advantage of the volatility of BI₃.[1]

Purification by Vacuum Sublimation

Apparatus:

-

Sublimation apparatus (with a cold finger)

-

Heating mantle or oil bath

-

Vacuum pump

-

Schlenk line for inert atmosphere manipulation

Procedure:

-

Transfer the crude this compound to the sublimation apparatus under an inert atmosphere.

-

Assemble the apparatus and attach it to a Schlenk line.

-

Evacuate the apparatus to a low pressure.

-

Gently heat the bottom of the sublimation apparatus containing the crude product using a heating mantle or oil bath.

-

Cool the cold finger with circulating cold water or a dry ice/acetone slurry.

-

Pure this compound will sublime onto the cold finger as colorless crystals, leaving non-volatile impurities behind.

-

Once the sublimation is complete, allow the apparatus to cool to room temperature.

-

Carefully bring the apparatus back to atmospheric pressure with an inert gas before disassembling it in a glovebox to collect the purified product.

Caption: Synthesis and Purification Workflow for this compound.

Characterization

The purity of the synthesized this compound can be assessed by various analytical techniques:

-

Melting Point: Pure this compound has a melting point of 49.9 °C.[2] A sharp melting point close to this value is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR spectroscopy is a powerful tool for characterizing boron compounds. A single resonance at the expected chemical shift for BI₃ would indicate a pure sample.

-

X-ray Diffraction (XRD): Powder XRD can be used to confirm the crystalline structure of the synthesized material.[3]

Applications in Research

High-purity this compound is a valuable reagent in various research areas:

-

Organic Synthesis: It is widely used for the cleavage of C-O bonds in ethers, esters, and alcohols.[1]

-

Materials Science: BI₃ serves as a precursor in chemical vapor deposition (CVD) processes for creating boron-containing semiconductor materials and thin films.[1]

-

Catalysis: Its strong Lewis acidity makes it an effective catalyst in various chemical transformations, including halogenation and polymerization reactions.

Caption: Applications of High-Purity this compound in Research.

References

Spectroscopic Profile of Boron Triiodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for boron triiodide (BI₃), a potent Lewis acid with applications in organic synthesis and materials science. This document compiles infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopic data, alongside detailed experimental considerations for the handling and analysis of this reactive compound.

Introduction

This compound is a crystalline solid that is highly sensitive to moisture and air.[1] Its strong Lewis acidity makes it a valuable reagent for the cleavage of ethers and esters, and as a catalyst in various organic transformations. A thorough understanding of its spectroscopic properties is crucial for its characterization, purity assessment, and for studying its interactions with other molecules. This guide summarizes the key spectroscopic data and provides insights into the methodologies used for their acquisition.

Spectroscopic Data

The vibrational and nuclear magnetic resonance spectroscopic data for this compound are summarized in the following tables.

Infrared (IR) Spectroscopy

The fundamental vibrational frequencies of this compound observed in the infrared spectrum vary with the physical state of the sample.

Table 1: Infrared Spectral Data for this compound (cm⁻¹)

| Phase | ν₁ (A₁') | ν₂ (A₂") | ν₃ (E') | ν₄ (E') |

| Gas | - | 470 | 691 | 155 |

| CS₂ Solution | 190 | 465 | 667 | 152 |

| Solid | - | 450 | 630 | 145 |

Data sourced from literature reports. The ν₁ mode is IR inactive in the gas and solid phases for a planar D₃h molecule.

Raman Spectroscopy

Raman spectroscopy provides complementary information on the vibrational modes of this compound.

Table 2: Raman Spectral Data for Crystalline this compound at 77 K (cm⁻¹)

| Vibrational Mode | Frequency (cm⁻¹) |

| ν₁ (A₁') | 192.5 |

| ν₃ (E') | 632.0 |

| ν₄ (E') | 146.5 |

| Lattice Modes | 36.0, 47.5, 62.5 |

Data obtained from studies on crystalline films.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR is a powerful tool for characterizing boron compounds. Due to the quadrupolar nature of the boron nucleus, the signals are typically broad.

Table 3: ¹¹B NMR Spectroscopic Data for this compound

| Parameter | Value |

| Chemical Shift (δ) | ~ -7.5 ppm |

The chemical shift is relative to BF₃·OEt₂. The observed chemical shift can be influenced by the solvent and concentration.

Experimental Protocols

The acquisition of high-quality spectroscopic data for this compound requires careful handling due to its reactivity. The following sections outline key experimental considerations.

Handling of Air- and Moisture-Sensitive this compound

This compound readily hydrolyzes in the presence of moisture and can react with atmospheric oxygen. Therefore, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques. Glassware should be rigorously dried in an oven prior to use.

Infrared (IR) Spectroscopy of Solid this compound

-

Sample Preparation : A common method for obtaining the IR spectrum of solid BI₃ is to prepare a Nujol mull.[3] In an inert atmosphere, a small amount of the solid sample is ground with a few drops of Nujol (a mineral oil) to form a paste. This paste is then spread between two infrared-transparent windows (e.g., KBr or CsI plates). Alternatively, a diffuse reflectance infrared fourier transform spectroscopy (DRIFTS) experiment can be performed on the finely ground powder.[4]

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition : The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the Nujol and plates should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy of Crystalline this compound

-

Sample Preparation : Crystalline this compound can be purified by vacuum sublimation. For analysis, the sample can be sealed in a glass capillary under an inert atmosphere. For low-temperature measurements, the sample can be deposited as a film on a cold finger of a cryostat.[2]

-

Instrumentation : A Raman spectrometer equipped with a suitable laser source is required. For this compound, a Krypton ion laser (e.g., 647.1 nm line) has been used to avoid fluorescence.[2]

-

Data Acquisition : The scattered light is collected and analyzed by the spectrometer. The spectral resolution should be sufficient to resolve the vibrational bands and any potential lattice modes in the solid state.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Solvent Selection : this compound is soluble in non-protic, anhydrous solvents such as carbon disulfide (CS₂) or deuterated chloroform (CDCl₃). The chosen solvent must be thoroughly dried and degassed to prevent reaction with the sample.

-

NMR Tube : It is crucial to use quartz NMR tubes for ¹¹B NMR spectroscopy. Standard borosilicate glass tubes contain boron and will produce a broad background signal that can obscure the signal from the sample.[5][6]

-

Procedure : In an inert atmosphere, a solution of this compound is prepared by dissolving a known quantity of the solid in the deuterated solvent directly within the quartz NMR tube, which is then sealed.

-

-

Instrumentation : A high-field NMR spectrometer equipped with a broadband probe tuned to the ¹¹B frequency is used.

-

Data Acquisition : A standard one-pulse ¹¹B NMR experiment is typically performed. The spectral width should be set to encompass the expected chemical shift range for three-coordinate boron compounds. Proton decoupling is generally not necessary unless B-H couplings are present in derivatives. The spectrum is referenced externally to a standard, commonly BF₃·OEt₂.[7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts [mdpi.com]

- 5. Boron NMR [chem.ch.huji.ac.il]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 7. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

A Comprehensive Technical Guide to the Thermochemical Properties and Stability of Boron Triiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermochemical properties and stability of Boron triiodide (BI₃). This compound is a highly reactive, crystalline solid that serves as a potent Lewis acid and a versatile reagent in organic synthesis and materials science.[1][2] A thorough understanding of its thermochemical behavior is critical for its safe handling, application in chemical processes, and the development of novel synthetic methodologies.

Thermochemical Data of this compound

The following tables summarize the key thermochemical and physical properties of this compound.

Table 1: Thermochemical Properties of this compound

| Property | Symbol | Value | Units |

| Standard Enthalpy of Formation (solid) | ΔfH⦵298 | -37.2 | kJ/mol |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | 71.13 | kJ/mol |

| Standard Molar Entropy (solid) | S⦵298 | 200 | J/mol·K |

| Standard Molar Entropy (gas) | S°gas,1 bar | 348.64 | J/mol·K |

| Heat Capacity (solid) | C | 71 | J/mol·K |

| Standard Gibbs Free Energy of Formation (gas) | ΔfG° | 20.89 | kJ/mol |

| Enthalpy of Vaporization | ΔHvap | 40.5 | kJ/mol |

Data sourced from references[2][3][4].

Table 2: Physical Properties of this compound

| Property | Value | Units |

| Molar Mass | 391.52 | g/mol |

| Appearance | White to reddish crystalline solid | - |

| Density | 3.35 (at 50 °C) | g/cm³ |

| Melting Point | 49.9 | °C |

| Boiling Point | 210 | °C |

| Crystal Structure | Hexagonal | - |

Data sourced from reference[3].

Stability and Reactivity of this compound

This compound is a thermodynamically unstable compound that is highly sensitive to moisture and air.[2] It readily undergoes hydrolysis in the presence of water to form boric acid and hydroiodic acid.[3] The compound is also known to decompose upon heating.[2]

Thermal Decomposition

While a specific decomposition temperature is not consistently reported, it is known that this compound is easily decomposed when heated.[2] The decomposition pathway at high temperatures (800-1500°C) is utilized in processes like chemical vapor deposition (CVD) to produce high-purity boron.[1]

References

Solubility of Boron Triiodide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boron triiodide (BI₃) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and presents a detailed, best-practice experimental protocol for its quantitative determination. This compound is a powerful Lewis acid and a versatile reagent in organic synthesis; a thorough understanding of its solubility is crucial for its effective use in research and development.[1][2]

Overview of this compound Properties

This compound is a crystalline solid with a trigonal planar molecular geometry.[3] It is known for its strong Lewis acidity, exceeding that of other boron trihalides, which dictates much of its chemical reactivity and solubility.[1] BI₃ is highly sensitive to moisture and air, hydrolyzing to boric acid and hydroiodic acid.[2][3] This reactivity necessitates careful handling and the use of anhydrous solvents and inert atmospheres during experimental procedures.

Qualitative Solubility of this compound

Based on available chemical literature, this compound exhibits solubility in a range of non-polar and polar aprotic organic solvents. This solubility is a key factor in its application as a reagent in various chemical transformations.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Chemical Formula | Type | Solubility | Reference |

| Carbon Disulfide | CS₂ | Non-polar | Soluble | [3] |

| Benzene | C₆H₆ | Non-polar | Soluble | [3] |

| Chloroform | CHCl₃ | Polar aprotic | Soluble | [3] |

| Carbon Tetrachloride | CCl₄ | Non-polar | Soluble | [3] |

| Hexane | C₆H₁₄ | Non-polar | Mentioned as a solvent in synthesis, suggesting some solubility/reactivity. | [1] |

| Toluene | C₇H₈ | Non-polar | Mentioned as a solvent in synthesis. | [1] |

It is important to note that while BI₃ is soluble in these solvents, it can also react with them, especially those that can act as Lewis bases. For instance, its strong Lewis acidity allows it to form stable adducts with ethers, amines, and other electron-pair donors.[1]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is designed to account for the reactive nature of BI₃.

Materials and Equipment

-

This compound (BI₃): High purity, stored under an inert atmosphere.

-

Anhydrous Organic Solvent: Desired solvent, freshly distilled and dried over an appropriate drying agent.

-

Inert Gas: Argon or Nitrogen (high purity).

-

Schlenk Line or Glovebox: For handling air- and moisture-sensitive materials.

-

Thermostatically Controlled Shaker Bath or Stirrer Hotplate: To maintain constant temperature.

-

Analytical Balance: Accurate to at least 0.1 mg.

-

Glassware: Schlenk flasks, syringes, cannulas, and filtration apparatus (e.g., Schlenk filter stick with a fine porosity frit), all oven-dried and cooled under inert gas.

-

Analytical Instrumentation: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for boron concentration determination.[4][5]

-

Standard Solutions: Certified boron standard for calibration of the analytical instrument.

Experimental Procedure

-

Preparation of Saturated Solution:

-

Under an inert atmosphere (glovebox or Schlenk line), add an excess amount of this compound to a known volume of the anhydrous organic solvent in a Schlenk flask equipped with a magnetic stir bar.

-

Seal the flask and place it in a thermostatically controlled shaker bath or on a stirrer hotplate set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring or agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid BI₃ to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a gas-tight syringe fitted with a filter (e.g., a PTFE syringe filter) to remove any suspended solid particles. This step must be performed while maintaining the inert atmosphere and constant temperature.

-

Transfer the filtered aliquot to a pre-weighed, sealed container.

-

-

Sample Analysis:

-

Determine the mass of the withdrawn aliquot.

-

Carefully quench the aliquot in a suitable matrix for analysis (e.g., by controlled hydrolysis in a basic solution to form a stable borate solution).

-

Dilute the quenched sample to a known volume with deionized water.

-

Analyze the boron concentration of the diluted sample using a calibrated ICP-OES or ICP-MS instrument.[4][5] Colorimetric methods using reagents like curcumin or azomethine-H can also be adapted for boron quantification.[6][7]

-

-

Calculation of Solubility:

-

From the measured boron concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as grams of BI₃ per 100 mL of solvent ( g/100 mL) or moles of BI₃ per liter of solvent (mol/L).

-

Safety Precautions

-

This compound is corrosive and reacts violently with water.[8] All handling should be performed by trained personnel in a controlled environment (glovebox or fume hood with a Schlenk line).

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ensure all glassware is dry and the solvents are anhydrous to prevent exothermic reactions and the release of toxic fumes.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is scarce, its qualitative solubility in non-polar and polar aprotic solvents is well-established. The experimental protocol detailed in this guide provides a robust framework for researchers to determine precise solubility values, which are essential for optimizing reaction conditions and developing new synthetic methodologies. The highly reactive nature of this compound necessitates stringent adherence to anhydrous and inert techniques for accurate and safe solubility measurements. Future research to quantify the solubility of BI₃ in a wider range of organic solvents would be a valuable contribution to the field of synthetic chemistry.

References

- 1. This compound | High-Purity Reagent for Research [benchchem.com]

- 2. dn720701.ca.archive.org [dn720701.ca.archive.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oiv.int [oiv.int]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Reaction of Boron Triiodide with Water and Protic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron triiodide (BI₃) is a powerful Lewis acid with unique reactivity, distinct from its lighter boron trihalide counterparts.[1] Its interaction with water and protic solvents is of significant interest in various chemical transformations, including catalysis and organic synthesis. This technical guide provides a comprehensive overview of the reaction of this compound with water and other protic solvents, detailing the reaction mechanisms, experimental protocols, and quantitative data. The information presented herein is intended to be a valuable resource for researchers and professionals working in fields where the chemistry of boron compounds is pivotal.

Reaction with Water: Hydrolysis of this compound

This compound reacts readily with water in a process known as hydrolysis, yielding boric acid (B(OH)₃) and hydroiodic acid (HI).[2] The overall balanced chemical equation for this reaction is:

BI₃ + 3H₂O ⇌ B(OH)₃ + 3HI[2]

This reaction is vigorous and highlights the high sensitivity of this compound to moisture.[2]

Reaction Mechanism

The hydrolysis of this compound is believed to proceed through a stepwise mechanism involving the formation of intermediate species. Experimental evidence suggests that a BI₃·OH₂ adduct may initially form, which then undergoes further reaction.[1] The hydrolysis ultimately leads to the formation of boric acid and hydroiodic acid.[1]

A proposed pathway for the hydrolysis of this compound involves the initial coordination of a water molecule to the Lewis acidic boron center. This is followed by the elimination of hydrogen iodide and subsequent replacement of the remaining iodine atoms with hydroxyl groups.

Quantitative Data

While the qualitative aspects of this compound hydrolysis are well-established, detailed kinetic studies providing specific rate constants are not extensively reported in the literature. However, NMR monitoring has been used to observe the consumption of BI₃ and the formation of intermediates and products over time.

In one study, the hydrolysis of BI₃ (0.25 M) with water (0.25 M) was monitored by ¹¹B NMR. The consumption of BI₃ was observed to be rapid, with new peaks appearing in the ¹¹B NMR spectrum, suggesting the formation of various boron-containing intermediates.[1]

| Reactant | Initial Concentration | Solvent | Monitoring Technique | Observations | Reference |

| BI₃ | 0.25 M | - | ¹¹B NMR | Rapid consumption of BI₃, appearance of new boron species. | [1] |

| H₂O | 0.25 M | - | ¹¹B NMR | [1] |

Table 1: Summary of Quantitative Data for this compound Hydrolysis

Experimental Protocol: Monitoring Hydrolysis by ¹¹B NMR Spectroscopy

The following protocol provides a general framework for monitoring the hydrolysis of this compound using ¹¹B NMR spectroscopy, based on methodologies described in the literature.[1]

Materials:

-

This compound (BI₃)

-

Anhydrous solvent (e.g., a deuterated aprotic solvent in which BI₃ is soluble)

-

Deuterated water (D₂O)

-

NMR tubes and spectrometer

Procedure:

-

Prepare a stock solution of this compound in the chosen anhydrous deuterated solvent in a glovebox or under an inert atmosphere to prevent premature hydrolysis.

-

Transfer a known volume of the BI₃ solution to an NMR tube.

-

Acquire an initial ¹¹B NMR spectrum of the BI₃ solution to serve as a baseline.

-

Carefully add a stoichiometric amount of D₂O to the NMR tube.

-

Immediately begin acquiring a series of time-resolved ¹¹B NMR spectra to monitor the disappearance of the BI₃ signal and the appearance of new signals corresponding to hydrolysis intermediates and the final boric acid product.

-

Integrate the signals at each time point to determine the relative concentrations of the different boron species and to follow the reaction progress.

Reaction with Protic Solvents: Alcohols

The reaction of this compound with alcohols (solvolysis) is a less explored area compared to its hydrolysis. However, based on the known reactivity of other boron halides, several reaction pathways can be anticipated. Boron trihalides are known to react with alcohols, often leading to the formation of alkoxyboranes and alkyl halides.[3] Given that BI₃ is the strongest Lewis acid among the stable boron trihalides, its reactions with alcohols are expected to be vigorous.[4]

Potential Reaction Pathways

The reaction of this compound with alcohols can potentially lead to a variety of products depending on the stoichiometry of the reactants and the reaction conditions. The initial step is likely the formation of an alcohol-BI₃ adduct. Subsequent reactions can lead to the stepwise replacement of the iodide atoms with alkoxy groups, forming alkoxyboron iodides and ultimately trialkoxyboranes. Concurrently, the reaction can also lead to the cleavage of the C-O bond of the alcohol, yielding an alkyl iodide.

Reactivity with Different Classes of Alcohols

The reactivity of this compound is expected to vary with the steric hindrance of the alcohol.

-

Primary Alcohols (e.g., Methanol, Ethanol): Reactions with primary alcohols are likely to proceed readily, leading to the formation of trialkoxyboranes.

-

Secondary Alcohols (e.g., Isopropanol): Increased steric bulk may slow down the rate of substitution at the boron center.

-

Tertiary Alcohols (e.g., tert-Butanol): Due to significant steric hindrance, the formation of a stable trialkoxyborane may be less favorable. C-O bond cleavage to form the corresponding alkyl iodide might become a more dominant pathway.

Quantitative Data and Experimental Protocols

Summary and Future Outlook

The reaction of this compound with water is a rapid and complete hydrolysis to boric acid and hydroiodic acid. The mechanism likely involves the formation of a water adduct and subsequent stepwise substitution. While the qualitative aspects are understood, there is a need for more detailed kinetic studies.

The reactions of this compound with alcohols represent a promising but underexplored area of its chemistry. The high Lewis acidity of BI₃ suggests a high reactivity towards alcohols, potentially leading to the synthesis of various organoboron compounds or serving as a method for alcohol activation. Future research should focus on systematic studies of these reactions, including:

-

Detailed kinetic analysis of the hydrolysis and alcoholysis reactions.

-

Isolation and characterization of reaction intermediates.

-

Investigation of the product distribution with different classes of alcohols under various reaction conditions.

-

Exploration of the synthetic applications of these reactions in organic and materials chemistry.

A deeper understanding of the interactions between this compound and protic solvents will undoubtedly expand its utility as a versatile reagent in modern chemistry.

References

An In-depth Technical Guide to the Electron Ionization Mass Spectrum of Boron Triiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass spectrum of boron triiodide (BI₃). It includes a detailed analysis of its fragmentation pattern, quantitative data, and the experimental protocols typically employed for such analyses. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who utilize mass spectrometry for the characterization of inorganic compounds.

Core Principles of Electron Ionization Mass Spectrometry

Electron ionization (EI) is a hard ionization technique widely used in mass spectrometry, particularly for the analysis of volatile and thermally stable compounds.[1] In the EI source, the gaseous sample molecules are bombarded by a high-energy electron beam, typically accelerated to 70 electron volts (eV).[2][3] This energetic collision imparts enough energy to eject an electron from the analyte molecule (M), resulting in the formation of a positively charged molecular ion (M•+).[3]

Due to the high energy of the electron beam, the molecular ion is often formed in a highly excited state. This excess internal energy can lead to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[3] The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z). The unique fragmentation pattern serves as a molecular fingerprint, enabling structural elucidation and compound identification.[2]

Experimental Protocol for this compound Analysis

Obtaining a high-quality electron ionization mass spectrum of this compound requires careful attention to the experimental parameters. While specific instrument settings can vary, the following protocol outlines a general methodology for the analysis of volatile and reactive inorganic halides like BI₃.

Sample Preparation and Introduction:

-

Sample Handling: this compound is highly sensitive to moisture and should be handled in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.

-

Introduction Method: For a volatile solid like BI₃, a direct insertion probe (DIP) is a suitable method for sample introduction. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source.

-

Volatilization: The probe is gently heated to sublime the this compound directly into the gas phase within the ion source. The rate of heating should be controlled to ensure a steady introduction of the sample.

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (a standard condition that allows for reproducible fragmentation patterns and comparison with spectral libraries).[2]

-

Ion Source Temperature: Typically maintained between 150-250 °C. For a reactive compound like BI₃, a lower temperature within this range is advisable to minimize thermal decomposition before ionization.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Vacuum: A high vacuum (typically 10⁻⁶ to 10⁻⁷ Torr) is maintained in the mass spectrometer to ensure a long mean free path for the ions.

The general workflow for this experimental protocol is illustrated in the diagram below.

Electron Ionization Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a series of peaks that correspond to the molecular ion and its subsequent fragmentation products. The quantitative data for the principal ions are summarized in the table below, based on data from the NIST Chemistry WebBook.[4][5]

| m/z | Assignment | Relative Abundance (%) |

| 11 | B⁺ | 4.5 |

| 127 | I⁺ | 20.0 |

| 138 | BI⁺ | 8.5 |

| 265 | BI₂⁺ | 100.0 |

| 392 | BI₃⁺ (Molecular Ion) | 65.0 |

Note: The m/z values are based on the most abundant isotopes (¹¹B and ¹²⁷I). The presence of the ¹⁰B isotope will result in corresponding peaks at one mass unit lower, with an intensity of approximately 20% of the ¹¹B-containing ion.

Fragmentation Pathway of this compound

The fragmentation of the this compound molecular ion (BI₃⁺) proceeds through the sequential loss of iodine radicals. This is a common fragmentation pattern for halogenated compounds, where the cleavage of the carbon-halogen or in this case, the boron-halogen bond, is a primary fragmentation route.[6]

The proposed fragmentation pathway is as follows:

-

Formation of the Molecular Ion: The initial event is the ionization of the this compound molecule to form the molecular ion, BI₃⁺, at m/z 392.

-

Loss of the First Iodine Radical: The molecular ion is energetically unstable and readily loses an iodine radical (I•) to form the more stable BI₂⁺ ion at m/z 265. This fragment is the base peak in the spectrum, indicating its high relative stability.

-

Loss of the Second Iodine Radical: The BI₂⁺ ion can further fragment by losing another iodine radical to form the BI⁺ ion at m/z 138.

-

Formation of Atomic Ions: The spectrum also shows the presence of the atomic boron ion (B⁺) at m/z 11 and the iodine cation (I⁺) at m/z 127. The I⁺ ion is likely formed from the various iodine-containing fragments, while the B⁺ ion is the result of the complete loss of all iodine atoms.

This logical relationship of the fragmentation cascade is depicted in the following diagram:

Conclusion

The electron ionization mass spectrum of this compound provides a clear and interpretable fragmentation pattern that is consistent with the principles of mass spectrometry for inorganic halides. The dominant fragmentation pathway involves the sequential loss of iodine radicals, with the BI₂⁺ ion being the most abundant species. This technical guide, with its detailed data, experimental protocol, and pathway visualization, serves as a practical resource for the analysis and characterization of this compound and similar compounds in a research and development setting.

References

Gas-Phase Thermochemistry of Boron Triiodide: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the gas-phase thermochemical data for Boron triiodide (BI₃). It is intended for researchers, scientists, and professionals in drug development and materials science who require accurate and detailed thermodynamic information. This document summarizes key quantitative data, outlines the experimental methodologies employed for their determination, and illustrates the relationships between these properties.

Quantitative Thermochemical Data

The thermochemical properties of gaseous this compound are crucial for understanding its behavior in various chemical processes, including its synthesis, purification, and application in chemical vapor deposition. The following tables summarize the key quantitative data sourced from the NIST-JANAF Thermochemical Tables and other relevant literature.[1]

Table 1: Standard Enthalpy of Formation and Standard Entropy

This table presents the standard enthalpy of formation (ΔfH°gas) and standard entropy (S°gas,1 bar) for gaseous this compound at 298.15 K.

| Quantity | Value | Units | Reference |

| ΔfH°gas (298.15 K) | 71.13 | kJ/mol | --INVALID-LINK--[1] |

| S°gas,1 bar (298.15 K) | 348.64 | J/mol·K | --INVALID-LINK--[1] |

Table 2: Gas Phase Heat Capacity (Shomate Equation)

The heat capacity (Cp°) of gaseous this compound as a function of temperature can be calculated using the Shomate equation. The equation is of the form:

Cp° = A + Bt + Ct² + D*t³ + E/t²

where t is the temperature in Kelvin divided by 1000. The coefficients for this compound are provided in the table below, valid over the temperature range of 298 to 6000 K.[1]

| Coefficient | Value |

| A | 80.75706 |

| B | 2.015451 |

| C | -0.542836 |

| D | 0.046149 |

| E | -0.967621 |

Source: Chase, M.W., Jr., NIST-JANAF Themochemical Tables, Fourth Edition, J. Phys. Chem. Ref. Data, Monograph 9, 1998, 1-1951.[1]

Experimental Protocols

2.1 Enthalpy of Formation

The standard enthalpy of formation of gaseous compounds like this compound is often determined through a combination of calorimetric measurements and vapor pressure data.

-

Bomb Calorimetry: For the solid phase, the enthalpy of formation can be determined by reacting the compound with a powerful oxidizing agent (like fluorine) in a bomb calorimeter.[2] The heat released during the reaction is measured, and through a series of thermochemical cycles, the enthalpy of formation of the product (in this case, BI₃) can be calculated.

-

Enthalpy of Sublimation: To obtain the gas-phase enthalpy of formation, the enthalpy of sublimation of solid this compound is required. This is typically determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.

2.2 Vapor Pressure and Enthalpy of Sublimation

A key study on the vapor pressure of this compound was conducted by Andersen and Belz in 1953.[3] While the full experimental text is not widely accessible, the general methodology for such measurements involves:

-

Isoteniscope or Effusion Methods: The vapor pressure of a substance as a function of temperature can be measured using an isoteniscope, where the pressure of an inert gas is adjusted to balance the vapor pressure of the sample. Alternatively, Knudsen effusion mass spectrometry (KEMS) can be used, where the rate of effusion of the vapor through a small orifice into a vacuum is measured.[1][4][5] The mass of the effused vapor is determined, and from this, the vapor pressure can be calculated.

-

Data Analysis: The logarithm of the vapor pressure is then plotted against the inverse of the temperature (1/T). The slope of this plot is directly proportional to the enthalpy of sublimation (ΔH°sub).

2.3 Heat Capacity

The heat capacity of a gas can be determined experimentally or calculated from spectroscopic data.

-

Calorimetric Methods: Experimental determination of the heat capacity of gases can be achieved using flow calorimeters, where a known amount of heat is supplied to a flowing gas, and the resulting temperature change is measured.

-

Spectroscopic Methods: For many molecules, including this compound, the heat capacity is calculated from statistical mechanics using molecular parameters obtained from spectroscopic measurements (e.g., infrared and Raman spectroscopy).[6] The vibrational frequencies, rotational constants, and other molecular properties are used to calculate the vibrational, rotational, and translational contributions to the heat capacity. The data presented in the NIST WebBook for this compound are based on such calculations, which are then fitted to the Shomate equation for ease of use.[1]

Visualization of Thermochemical Relationships

The following diagram illustrates the logical flow and relationship between the experimental measurements and the derived thermochemical properties for gaseous this compound.

References

Methodological & Application

Application Notes and Protocols for Boron Triiodide as a Reagent for Ether Cleavage in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ether cleavage is a fundamental transformation in organic synthesis, crucial for the deprotection of hydroxyl groups in complex molecules, including natural products and active pharmaceutical ingredients. Among the various reagents employed for this purpose, boron trihalides are particularly effective due to their high Lewis acidity. While boron tribromide (BBr₃) is the most extensively studied and utilized reagent in this class, boron triiodide (BI₃) is recognized as a more potent, albeit less documented, alternative. This document provides detailed application notes and protocols for the use of this compound in ether cleavage, drawing upon available literature for specific BI₃ applications and supplementing with the well-established methodologies of BBr₃ as a representative boron trihalide.

Mechanism of Action

The cleavage of ethers by boron trihalides (BX₃) is initiated by the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. The subsequent pathway for C-O bond scission is dependent on the nature of the ether's alkyl or aryl substituents.

-

For primary and methyl ethers , the reaction generally proceeds through an Sₙ2 mechanism. A halide ion, acting as a nucleophile, attacks the less sterically hindered carbon atom, leading to the displacement of a dihaloboryl alkoxide.

-

For tertiary, benzylic, or allylic ethers , which can form stable carbocations, the reaction is more likely to follow an Sₙ1 pathway. Following the formation of the initial adduct, the C-O bond cleaves to generate a carbocation and a dihaloboryl alkoxide. The carbocation is then trapped by a halide ion.

-

For aryl methyl ethers , recent studies on BBr₃ suggest a more complex bimolecular mechanism may be at play, where one ether-boron trihalide adduct acts as a halide donor to a second adduct. This can explain why substoichiometric amounts of the reagent can sometimes be effective.[1][2]

It is presumed that the mechanism for this compound is analogous to that of boron tribromide.

Scope and Limitations

Substrate Scope:

-

Aryl Methyl Ethers: Boron trihalides are particularly effective for the demethylation of aryl methyl ethers to yield phenols, a common step in the synthesis of natural products.

-

Alkyl Ethers: Both symmetrical and unsymmetrical alkyl ethers can be cleaved. For unsymmetrical ethers, the regioselectivity is dictated by the reaction mechanism, with Sₙ2 pathways favoring attack at the less sterically hindered carbon and Sₙ1 pathways proceeding via the more stable carbocation.

-

Functional Group Tolerance: Boron trihalides exhibit good tolerance for a range of functional groups. However, being strong Lewis acids, they can interact with other basic functionalities in the substrate. Esters and lactones, for instance, may be cleaved under more forcing conditions.

Limitations:

-

Reactivity and Handling: this compound is a highly reactive and moisture-sensitive solid. All manipulations must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon).

-

Chemoselectivity: In molecules possessing multiple ether linkages, achieving selective cleavage can be challenging and often requires careful optimization of reaction conditions, including temperature, stoichiometry, and reaction time.

-

In-situ Generation: Due to its reactivity and handling challenges, an alternative approach involves the in situ generation of this compound, for instance, from the reaction of a borane-amine complex with iodine.

Quantitative Data

Cleavage of Ethers with this compound-N,N-diethylaniline Complex

The following data is for the cleavage of various ethers using a this compound-N,N-diethylaniline complex, generated in situ.

| Entry | Substrate | Product | Yield (%) |

| 1 | 2-Methoxynaphthalene | 2-Naphthol | 94 |

| 2 | 4-Bromoanisole | 4-Bromophenol | 72 |

| 3 | 4-tert-Butylanisole | 4-tert-Butylphenol | 96 |

| 4 | Dibenzyl ether | Benzyl iodide | 88 |

Representative Demethylation of Aryl Methyl Ethers with Boron Tribromide

As a well-documented analogue, the following table provides typical reaction conditions and yields for the demethylation of various aryl methyl ethers using BBr₃.

| Entry | Substrate | BBr₃ (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Anisole | 1.1 | DCM | 0 | 4 | 95 |

| 2 | 4-Bromoanisole | 1.2 | DCM | rt | 6 | 92 |

| 3 | 3,5-Dimethoxytoluene | 2.2 | DCM | -78 to rt | 12 | 85 |

| 4 | 4-Methoxyacetophenone | 1.5 | DCM | 0 to rt | 5 | 90 |

Experimental Protocols

Protocol 1: General Procedure for Ether Cleavage using in situ Generated this compound-N,N-diethylaniline Complex

This protocol is based on a reported procedure for the dealkylation of ethers using a BI₃-amine complex.

Materials:

-

Ether substrate (1.0 equiv.)

-

Borane-N,N-diethylaniline complex (1.0 equiv.)

-

Iodine (3.0 equiv.)

-

Anhydrous benzene

-

Hydrochloric acid (aqueous solution)

-

Ether (for extraction)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen flushed flasks, septa, syringes)

Procedure:

-

Reaction Setup: In a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, prepare a solution of the borane-N,N-diethylaniline complex in anhydrous benzene.

-

Generation of BI₃ Complex: To the stirred solution, add solid iodine in one portion. The reaction mixture will typically darken.

-

Substrate Addition: Add a solution of the ether substrate in anhydrous benzene to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully quench with water. Acidify the aqueous layer with hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Demethylation of an Aryl Methyl Ether with Boron Tribromide

This is a general and widely used protocol that can serve as a starting point for optimization with other boron trihalides.

Materials:

-

Aryl methyl ether (1.0 equiv.)

-

Anhydrous dichloromethane (DCM)

-

Boron tribromide (1.0 M solution in DCM, 1.0 - 3.0 equiv.)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the aryl methyl ether and dissolve it in anhydrous DCM.

-

Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.

-